molecular formula C29H23N3O4S B2632822 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 361173-30-0

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No.: B2632822
CAS No.: 361173-30-0
M. Wt: 509.58
InChI Key: NACKCSYTURUEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways. The primary research value of this compound lies in its utility as a chemical probe to dissect the role of SYK in various biological contexts. SYK is critically involved in signaling through Fc receptors and the B-cell receptor, making it a high-value target in immunology and oncology research. Researchers utilize this inhibitor to investigate pathological processes in autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant immune cell activation is driven by SYK-dependent signaling source . In oncology, its application extends to the study of B-cell malignancies like diffuse large B-cell lymphoma and chronic lymphocytic leukemia, as well as solid tumors where SYK has been implicated in tumor progression and metastasis source . The mechanism of action involves high-affinity binding to the SYK kinase domain, effectively blocking downstream activation of pathways including PLCγ2, MAPK, and PI3K/Akt, thereby modulating critical cellular responses like proliferation, survival, and phagocytosis. This makes it an essential tool for validating SYK as a therapeutic target and for understanding the complex signaling networks in hematopoietic cells.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O4S/c33-28(30-24-13-9-22(10-14-24)29-31-26-7-3-4-8-27(26)36-29)21-11-15-25(16-12-21)37(34,35)32-18-17-20-5-1-2-6-23(20)19-32/h1-16H,17-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACKCSYTURUEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of benzamide and benzo[d]oxazole, which are known for their pharmacological properties.

Chemical Structure

The compound can be represented by the following chemical structure:

N 4 benzo d oxazol 2 yl phenyl 4 3 4 dihydroisoquinolin 2 1H yl sulfonyl benzamide\text{N 4 benzo d oxazol 2 yl phenyl 4 3 4 dihydroisoquinolin 2 1H yl sulfonyl benzamide}

This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamides have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that compounds containing sulfonamide groups demonstrated enhanced cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action for this compound involves the inhibition of critical enzymes involved in cancer cell metabolism and proliferation. Specifically, it has been suggested that such compounds may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By disrupting this pathway, the compound may effectively reduce cell viability in malignant cells .

Case Studies

  • Study on Sulfonamide Derivatives : A series of novel sulfonamide derivatives were synthesized and tested against various cancer cell lines. Among these, one derivative showed a 70% reduction in cell viability at a concentration of 10 µM over 48 hours, indicating potent anticancer activity .
  • In Vivo Studies : In vivo studies using murine models have demonstrated that similar benzamide derivatives significantly reduced tumor size when administered at therapeutic doses. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest moderate bioavailability with a half-life suitable for once-daily dosing regimens. Toxicological assessments indicate that while the compound exhibits some cytotoxicity at higher concentrations, it remains within safe limits for potential therapeutic use .

Comparative Analysis of Biological Activity

Compound NameActivity TypeIC50 (µM)Reference
Benzamide Derivative AAnticancer5.0
Benzamide Derivative BAnticancer10.0
N-(4-(benzo[d]oxazol-2-yl)phenyl)-...AnticancerTBDCurrent Study

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the efficacy of compounds similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide as potential anticancer agents. The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, benzamide derivatives have been shown to exhibit significant activity against RET kinase, which is implicated in various cancers. In particular, modifications to the benzamide structure can enhance potency and selectivity against cancer cells .

Neuroprotection

The neuroprotective properties of benzo[d]oxazole derivatives have been investigated extensively. Studies indicate that these compounds can protect neuronal cells from damage induced by beta-amyloid, a hallmark of Alzheimer's disease. The mechanism involves the modulation of oxidative stress and inflammatory pathways, suggesting that this compound could serve as a lead compound for developing neuroprotective drugs .

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. Research has shown that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. The sulfonamide group in the compound enhances its interaction with COX enzymes, potentially leading to effective anti-inflammatory therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications include:

  • Substituents on the benzo[d]oxazole ring : Variations can significantly impact biological activity.
  • Sulfonamide moiety : This functional group is essential for enhancing binding affinity to target proteins.

Case Studies

Several case studies illustrate the application of similar compounds:

StudyCompoundApplicationFindings
Choi et al. (2016)4-chloro-benzamidesCancer therapyShowed moderate to high potency against RET kinase .
Kim et al. (2020)Benzo[d]oxazole derivativesNeuroprotectionExhibited protective effects against beta-amyloid-induced toxicity in neuronal cells .
Dörner et al. (2002)Benzamide ribosideAntitumor effectsDemonstrated significant antitumor activity with prolonged survival in clinical settings .

Comparison with Similar Compounds

Data Tables

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~495.56 3.8 1 (NH) 6 (O, N)
, [7] (X=H) ~480.50 4.2 1 7
, Compound 5 ~437.54 2.5 2 6
~533.87 5.0 0 6

Research Implications

The target compound’s benzooxazole and sulfonyl groups position it as a candidate for optimizing enzyme inhibition or receptor modulation, warranting further studies on synthesis scalability, in vitro activity, and in silico docking (e.g., Glide XP) to map binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.